4-氨基-3-(1H-咪唑-1-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

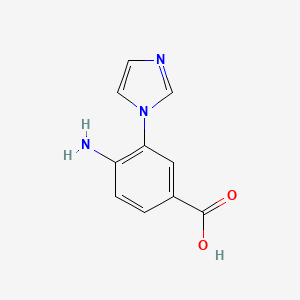

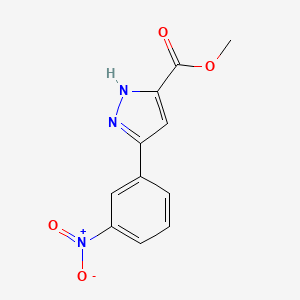

“4-amino-3-(1H-imidazol-1-yl)benzoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole derivatives have been synthesized using various methods. For instance, one synthesis method involves the reaction of glyoxal and ammonia . Another method involves the reaction of acetophenones with phenylglyoxal .Molecular Structure Analysis

The molecular structure of “4-amino-3-(1H-imidazol-1-yl)benzoic acid” includes an imidazole and benzene rings. In the crystal, inter-molecular O-H⋯N hydrogen bonds link the molecules into chains extending in, which are further linked into sheets parallel to (102) through weak C-H⋯O interaction .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.2 g/mol . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

- 血红素结合抑制剂: 包含氮杂环的分子,包括咪唑,已被开发为与细胞色素 P450 (CYP) 酶血红素中心结合的药物。 这些抑制剂会影响酶的功能,可以通过光谱变化进行评估 .

- 衍生物: 由咪唑衍生的化合物,如 (S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺,表现出抗炎和镇痛活性。 这些化合物可能在疼痛管理中有所帮助 .

抗肿瘤潜力

酶抑制

抗炎和镇痛特性

抗念珠菌活性

合成路线和药物开发

安全和危害

未来方向

作用机制

Target of Action

The primary target of 4-amino-3-(1H-imidazol-1-yl)benzoic acid is the bacterial CYP199A4 enzyme , found in Rhodopseudomonas palustris HaA2 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various molecules and chemicals within cells .

Mode of Action

The compound interacts with its target by binding to the ferric and ferrous heme of the CYP199A4 enzyme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with an increase and a decrease in the intensities of the δ and α bands, respectively . This suggests that the compound may alter the enzyme’s activity, potentially inhibiting its function .

Biochemical Pathways

Given its interaction with the cyp199a4 enzyme, it’s likely that it impacts the metabolic processes regulated by this enzyme

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-amino-3-(1H-imidazol-1-yl)benzoic acid is currently limited. The compound’s predicted properties include a boiling point of 4036±280 °C and a density of 128±01 g/cm3 . It’s also predicted to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Based on its interaction with the cyp199a4 enzyme, it’s plausible that the compound could influence the metabolic processes regulated by this enzyme

Action Environment

The action, efficacy, and stability of 4-amino-3-(1H-imidazol-1-yl)benzoic acid could potentially be influenced by various environmental factors. For instance, its solubility suggests that it could be more effective in aqueous environments . Additionally, its stability could be affected by factors such as temperature and pH

生化分析

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some imidazole derivatives bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme . The nature of these interactions often involves changes in the Soret wavelength, indicating a shift in the electronic state of the heme .

Cellular Effects

Imidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some imidazole derivatives have been shown to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Mechanism

It is known that imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, some imidazole derivatives bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme, inducing changes in the electronic state of the heme .

Temporal Effects in Laboratory Settings

It is known that imidazole derivatives can exhibit changes in their effects over time .

Dosage Effects in Animal Models

It is known that the effects of imidazole derivatives can vary with dosage .

Metabolic Pathways

It is known that imidazole derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that imidazole derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that imidazole derivatives can be directed to specific compartments or organelles .

属性

IUPAC Name |

4-amino-3-imidazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-2-1-7(10(14)15)5-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUQKAJBUGLUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2472359.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2472363.png)

![1-(2-Methoxypyridin-4-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one](/img/structure/B2472364.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2472365.png)

![N-phenyl-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2472370.png)

![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)